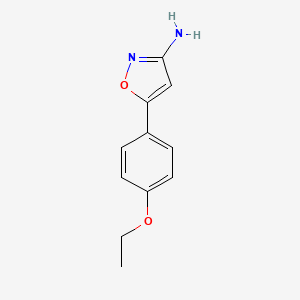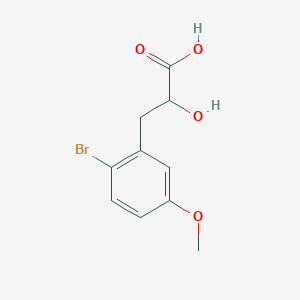![molecular formula C9H11NO2S B13535454 6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13535454.png)
6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic organic compound with a benzothiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both sulfur and nitrogen atoms in the benzothiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes to prepare 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid involves the cyclization of appropriate precursors under specific conditions. For instance, a dipolar cycloaddition reaction followed by a Cope elimination sequence can be employed to access this compound . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, and using catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols
Aplicaciones Científicas De Investigación
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: It is used in the design of new pharmaceuticals, particularly as a scaffold for drug discovery and development.
Industry: The compound finds applications in the production of dyes, pigments, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid include:
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 2-Methyl-1,3-benzothiazol-6-amine
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
Uniqueness
The uniqueness of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid lies in its specific substitution pattern and the presence of the carboxylic acid functional group. This functional group enhances its reactivity and allows for further derivatization, making it a versatile compound for various applications. Additionally, the combination of sulfur and nitrogen atoms in the benzothiazole ring imparts unique electronic properties, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2S/c1-5-2-3-6-7(4-5)13-8(10-6)9(11)12/h5H,2-4H2,1H3,(H,11,12) |
Clave InChI |
VJIZTQIGQBCWCE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)SC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)



![{1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)






